N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfanylacetamide derivative characterized by a methoxy-substituted phenyl ring and an imidazole moiety linked via a thioether bridge. Its structure combines electron-donating methoxy groups with the hydrogen-bonding capabilities of the amide and imidazole functionalities. Its structural features, however, align with broader trends in acetamide-based drug discovery .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-6-4-14(5-7-15)23-11-10-21-20(23)28-13-19(24)22-17-12-16(26-2)8-9-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDDBWSKDQMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2,5-dimethoxyphenylamine: This can be achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.
Formation of 1-(4-methoxyphenyl)-1H-imidazole: This involves the cyclization of 4-methoxyphenylglyoxal with ammonium acetate.
Thioacetylation: The final step involves the reaction of 2,5-dimethoxyphenylamine with 1-(4-methoxyphenyl)-1H-imidazole-2-thiol in the presence of acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways such as the PI3K-AKT or MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide (C21H23N3O3S)
- Key Difference : Replaces the 4-methoxyphenyl group in the target compound with a 2,4-dimethoxyphenyl ring and substitutes the 2,5-dimethoxyphenyl with a 2,5-dimethylphenyl group.
- Impact : Methoxy groups enhance solubility via polarity, while methyl groups increase hydrophobicity. This substitution may alter pharmacokinetic properties, such as membrane permeability or metabolic stability .
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Patent EP3348550A1)
- Key Difference : Features a chlorobenzothiazole group instead of the imidazole ring.
- Impact : Chlorine (electron-withdrawing) and benzothiazole (aromatic heterocycle) may enhance binding to hydrophobic pockets in biological targets compared to the target compound’s imidazole-methoxy system. The patent emphasizes CF3 or halogen substituents (R1) for improved activity, suggesting electronic effects are critical for target engagement .
Conformational Flexibility and Crystal Packing
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Key Difference: Dichlorophenyl and pyrazol-4-yl groups replace the methoxyphenyl-imidazole system. Impact: X-ray crystallography reveals three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. The target compound’s methoxy groups likely reduce steric hindrance, favoring more planar conformations and stronger crystal packing via N–H⋯O bonds .
Pharmacological Analogues
- U-48800 and U-51754 (Psychoactive Acetamides) Key Difference: Dichlorophenyl and dimethylamino substituents. Impact: These compounds bind opioid receptors due to their hydrophobic and cationic groups. The target compound’s methoxy substituents, while polar, lack the strong electron-withdrawing effects of chlorine, which may limit affinity for similar targets. However, the imidazole sulfur could facilitate coordination with metal ions in enzymes .
Data Table: Structural and Physical Properties Comparison
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 378.47 g/mol. The structure features a dimethoxyphenyl group, an imidazole moiety, and a sulfanyl acetamide linkage, which may contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole and phenyl groups exhibit significant antitumor activity. For instance:
- Cell Line Studies : In vitro studies on various human cancer cell lines, such as A549 (lung cancer), have shown that compounds similar to this compound can inhibit cell proliferation effectively. The IC50 values for related compounds ranged from 0.85 μM to 6.75 μM across different assays, indicating potent cytotoxicity against cancer cells .
- Mechanism of Action : The proposed mechanism involves the binding of these compounds to DNA, leading to the inhibition of DNA-dependent enzymes. Such interactions disrupt cellular processes vital for cancer cell survival and proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Activity Against Pathogens : Similar benzimidazole derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole have been tested against Staphylococcus aureus and Escherichia coli, with promising results .
- Clinical Relevance : Some studies indicate that derivatives may be effective against resistant strains of bacteria, thus providing a basis for further exploration in antibiotic development .
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Target Cell Line | IC50 (μM) | Effect |
|---|---|---|---|---|
| Study 1 | Compound A | A549 | 2.12 | High cytotoxicity |
| Study 2 | Compound B | HCC827 | 5.13 | Moderate cytotoxicity |
| Study 3 | Compound C | NCI-H358 | 0.85 | Very high cytotoxicity |
These findings illustrate the varying degrees of effectiveness among compounds with similar structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
